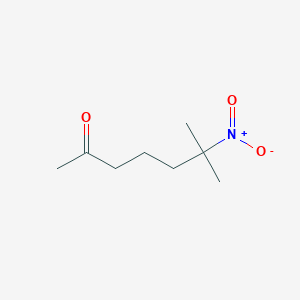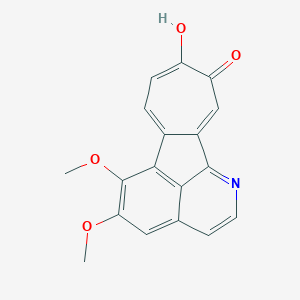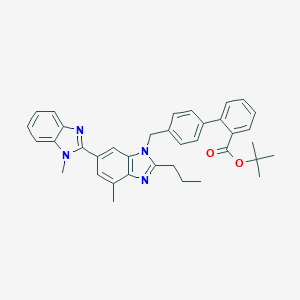![molecular formula C11H8N4 B115717 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine CAS No. 153944-83-3](/img/structure/B115717.png)
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
Overview
Description
“2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine” is a complex organic compound that contains an imidazole ring fused with a pyridine moiety . The structural resemblance between this fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The synthesis of such compounds often involves various cyclization processes or domino reactions . For instance, 3-alkyl and 3-arylamino-2-chloropyridines have been reacted with simple primary amides in good yields when refluxing in t-butanol in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of “2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine” is complex, with an imidazole ring fused to a pyridine moiety . This structure is similar to purines, which is why it has been the subject of many biological investigations .
Chemical Reactions Analysis
The chemical reactions involving “2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine” are diverse and can involve various 2-halo derivatives with sulfur-containing reagents . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .
Scientific Research Applications
Anti-Fibrosis Activity
“2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine” derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs . This is particularly significant in the treatment of diseases like liver fibrosis, where the accumulation of excess fibrous connective tissue leads to organ dysfunction.
Antimicrobial Properties
Research has demonstrated that pyridine derivatives, including “2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine”, exhibit a broad spectrum of antimicrobial activities. These compounds have been tested against various bacterial strains, including E. coli, B. mycoides, and C. albicans, showing good to strong inhibition . This suggests their potential use in developing new antibiotics to combat resistant microbial strains.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of novel heterocyclic compounds. These synthesized heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine, have potential applications in medicinal chemistry due to their diverse biological activities .
C–H Amination
“2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine” has been used as a directing group for C–H amination reactions. This process is facilitated by cupric acetate and allows for the effective amination of benzamide derivatives with various amines. The method exhibits good functional group tolerance and can be performed in air, which is advantageous for synthesizing aminated compounds .
Antiviral Activities
Pyridine compounds, including “2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine”, have been studied for their antiviral properties. These compounds can be designed to target specific viral mechanisms, offering a pathway for the development of new antiviral drugs .
Chemical Biology and Drug Discovery
The versatility of “2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine” in synthesizing a variety of biologically active compounds makes it a valuable tool in chemical biology and drug discovery. Its incorporation into different molecular frameworks can lead to the discovery of compounds with novel pharmacological activities .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine, also known as Probe II, is the Candida spp. , including several multidrug-resistant Candida spp . This compound has shown excellent antifungal activity against these fungal pathogens .
Mode of Action
Probe II interacts with its targets by inhibiting the formation of yeast to mold as well as ergosterol formation . The computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that Probe II completely inhibits the formation of ergosterol in yeast cells at 2× MIC .
Biochemical Pathways
The affected biochemical pathway is the ergosterol biosynthesis pathway in Candida spp . Ergosterol is an essential component of the fungal cell membrane. By inhibiting its formation, Probe II disrupts the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Probe II were analyzed in silico . The ADMET analysis suggests that Probe II could be moderately toxic to humans, though in-vitro toxicity studies will help to understand the real-time toxic level .
Result of Action
Probe II exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp . The small molecule displayed potent activity only against the Candida spp .
properties
IUPAC Name |
2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-6-12-8(4-1)11-14-9-5-3-7-13-10(9)15-11/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJYCICMNZZWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

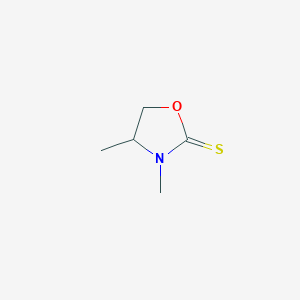

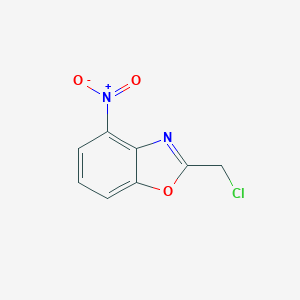
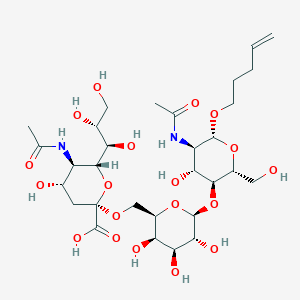
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
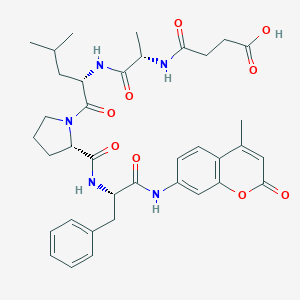
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)

![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)
